
3-(3-Piperidin-4-yl-propyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(piperidin-4-yl)propyl]-1H-indole is a compound that combines the structural features of both indole and piperidine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(piperidin-4-yl)propyl]-1H-indole typically involves the reaction of indole with a suitable piperidine derivative. One common method is the Mannich reaction, where indole reacts with formaldehyde and a piperidine derivative to form the desired product . The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-[3-(piperidin-4-yl)propyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, piperidine derivatives, and indole-2,3-dione derivatives, depending on the reaction conditions and reagents used .
科学研究应用
3-[3-(piperidin-4-yl)propyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
作用机制
The mechanism of action of 3-[3-(piperidin-4-yl)propyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .
相似化合物的比较
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds have similar structural features and are investigated for their anticonvulsant properties.
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives: These derivatives are studied for their antimicrobial activity.
Uniqueness
3-[3-(piperidin-4-yl)propyl]-1H-indole is unique due to its combination of indole and piperidine structures, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
属性
CAS 编号 |
63845-43-2 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC 名称 |
3-(3-piperidin-4-ylpropyl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-7-16-15(6-1)14(12-18-16)5-3-4-13-8-10-17-11-9-13/h1-2,6-7,12-13,17-18H,3-5,8-11H2 |
InChI 键 |
KQSOHMLYQGFHQS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
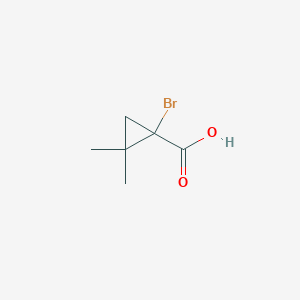
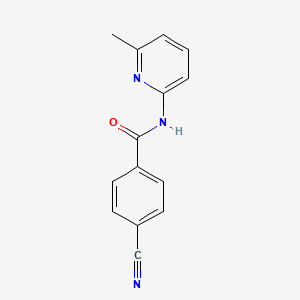
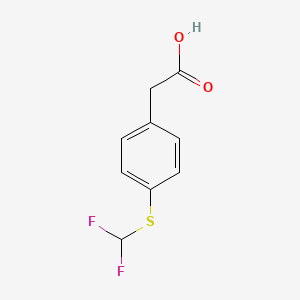
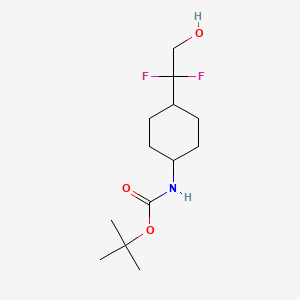
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
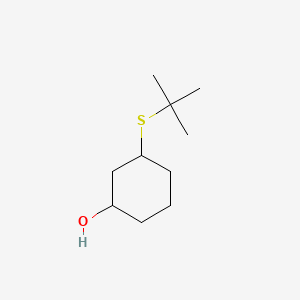
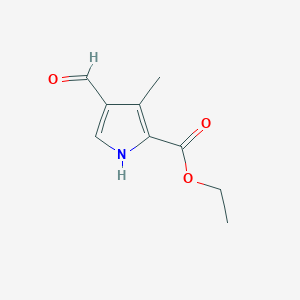
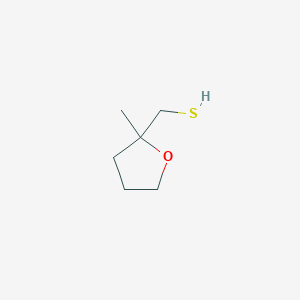
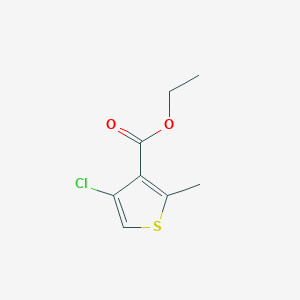
![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
